molecular formula C12H12N2O2 B2919268 6,6''-Dimethoxy-2,2''-bipyridine CAS No. 39858-88-3

6,6''-Dimethoxy-2,2''-bipyridine

Cat. No.: B2919268
CAS No.: 39858-88-3
M. Wt: 216.24
InChI Key: VTQFXXAIEGWEIA-UHFFFAOYSA-N
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Description

6,6’‘-Dimethoxy-2,2’'-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where two methoxy groups are attached to the 6th position of each pyridine ring. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’‘-Dimethoxy-2,2’'-bipyridine typically involves the coupling of 6-methoxypyridine derivatives. One common method is the homocoupling of 6-bromo-2-methoxypyridine using a nickel catalyst. The reaction is carried out under inert conditions with a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods: Industrial production of 6,6’‘-Dimethoxy-2,2’'-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,6’‘-Dimethoxy-2,2’'-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6’‘-Dimethoxy-2,2’'-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable complexes with metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The methoxy groups can also influence the electronic properties of the ligand, affecting the reactivity and stability of the metal complexes .

Comparison with Similar Compounds

    6,6’‘-Dimethyl-2,2’'-bipyridine: Similar structure but with methyl groups instead of methoxy groups.

    6,6’‘-Dihydroxy-2,2’'-bipyridine: Hydroxy groups instead of methoxy groups.

    4,4’‘-Dimethoxy-2,2’'-bipyridine: Methoxy groups at the 4th position instead of the 6th

Uniqueness: 6,6’‘-Dimethoxy-2,2’'-bipyridine is unique due to the presence of methoxy groups at the 6th position, which can significantly alter its electronic properties and reactivity compared to other bipyridine derivatives. This makes it a valuable ligand in coordination chemistry and catalysis .

Properties

IUPAC Name

2-methoxy-6-(6-methoxypyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFXXAIEGWEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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